molecular formula C17H17ClN4OS B2610954 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034273-54-4

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2610954
CAS No.: 2034273-54-4
M. Wt: 360.86
InChI Key: ADXDMJYMLITBAU-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that features a unique combination of pyrazole, thiophene, and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole intermediate: This step involves the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the thiophene group: The pyrazole intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of a carbon-carbon bond.

    Addition of the chlorobenzyl group: The resulting compound is further reacted with 4-chlorobenzyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-pyrazol-1-yl)ethyl)-3-(4-chlorobenzyl)urea: Lacks the thiophene group.

    1-(2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea: Lacks the pyrazole group.

    1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)urea: Lacks the chlorobenzyl group.

Uniqueness

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of all three functional groups (pyrazole, thiophene, and chlorobenzyl) in a single molecule. This combination may confer unique chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXDMJYMLITBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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